UR778Br vs. Parent Hit AK778: SAR-Driven Optimization from Virtual Screen to Lead Compound
UR778Br emerged from SAR-guided optimization of AK778, the top-ranked hit from virtual screening of 212,966 compounds against the IQGAP1-GRD domain [1]. The SAR study systematically evaluated structural modifications to the AK778 scaffold, with UR778Br representing the optimized analogue selected for comprehensive biological characterization [1].
| Evidence Dimension | Compound selection and optimization status |
|---|---|
| Target Compound Data | UR778Br: SAR-optimized analogue, prototypical IQGAP1-targeting agent |
| Comparator Or Baseline | AK778: Parent hit compound, highest-ranked from virtual screen |
| Quantified Difference | UR778Br selected as optimized lead after SAR studies; AK778 served as starting scaffold for optimization |
| Conditions | In silico screening of 212,966 compounds against IQGAP1-GRD domain (PDB ID: 3FAY), followed by SAR-guided chemical modification |
Why This Matters
This demonstrates that UR778Br is not simply a screening hit but an SAR-optimized compound with validated target engagement and improved drug-like properties relative to the parent scaffold.
- [1] Sahasrabudhe DM, Liesveld JL, Minhajuddin M, Singh NA, Nath S, Kumar V, et al. In silico predicted compound targeting the IQGAP1-GRD domain selectively inhibits growth of human acute myeloid leukemia. Sci Rep. 2024;14:12868. View Source
